Silodosin Dimer 7-Cyano Benzoate is a derivative of Silodosin, which is primarily used as a selective alpha-1 adrenergic receptor antagonist. This compound is indicated for the treatment of benign prostatic hyperplasia, a condition characterized by the non-cancerous enlargement of the prostate gland, leading to urinary difficulties. The dimerization and modification of Silodosin aim to enhance its pharmacological properties and efficacy in therapeutic applications.
Silodosin was first approved by the Food and Drug Administration in 2008 and is marketed under various brand names such as Rapaflo and Urorec. The compound is synthesized from several intermediates through complex chemical processes that enhance its biological activity and specificity for alpha-1A adrenergic receptors, which are predominantly found in the prostate and bladder neck .
The synthesis of Silodosin Dimer 7-Cyano Benzoate involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yields and purity of the final product.
The molecular formula for Silodosin Dimer 7-Cyano Benzoate is with a molecular weight of approximately 513.55 g/mol. The structure features an indole core substituted at various positions, including a cyano group at the 7-position and a benzoate moiety.
Silodosin Dimer 7-Cyano Benzoate can participate in various chemical reactions typical for organic compounds:
These reactions are crucial for modifying the compound's properties or synthesizing related derivatives that may exhibit enhanced therapeutic effects.
Silodosin Dimer 7-Cyano Benzoate operates primarily through selective antagonism of alpha-1A adrenergic receptors located in smooth muscle tissues of the prostate and bladder neck. By binding to these receptors, it induces relaxation of smooth muscle, thereby alleviating urinary obstruction associated with benign prostatic hyperplasia.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Silodosin Dimer 7-Cyano Benzoate during synthesis.
Silodosin Dimer 7-Cyano Benzoate has significant applications in pharmacology:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: